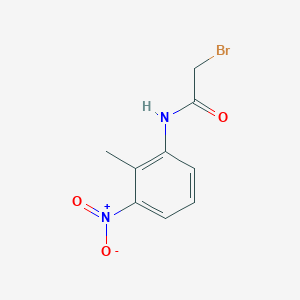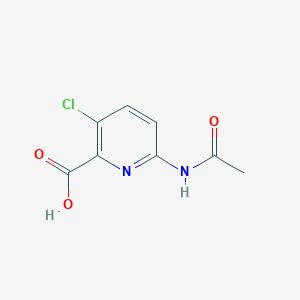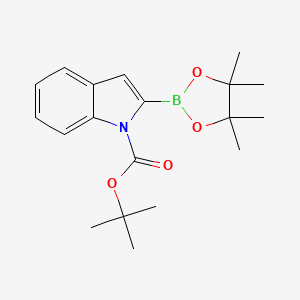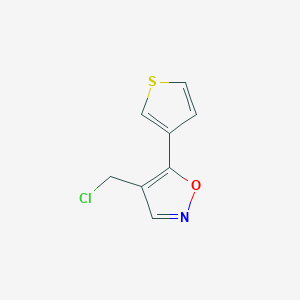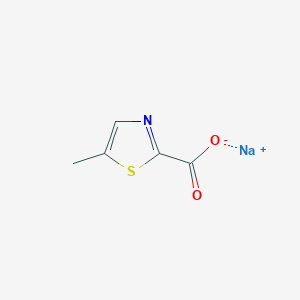
5-Méthylthiazole-2-carboxylate de sodium
Vue d'ensemble
Description
Sodium 5-methylthiazole-2-carboxylate is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications.
Applications De Recherche Scientifique
Sodium 5-methylthiazole-2-carboxylate is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antitumor activities.
Industry: Employed in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
Target of Action
Sodium 5-methylthiazole-2-carboxylate is a compound that contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole-containing molecules have been known to influence various biochemical pathways .
Pharmacokinetics
The compound is soluble in water and alcohol , which could potentially influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 5-methylthiazole-2-carboxylate. For instance, it should be stored in a dry, room temperature environment . It should also be kept away from fire sources, heat sources, and oxidizers .
Analyse Biochimique
Biochemical Properties
Thiazole derivatives, to which Sodium 5-methylthiazole-2-carboxylate belongs, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines
Molecular Mechanism
Thiazole derivatives have been found to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methylthiazole-2-carboxylate typically involves the reaction of 5-methylthiazole-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods: In industrial settings, the production of sodium 5-methylthiazole-2-carboxylate may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Types of Reactions:
Oxidation: Sodium 5-methylthiazole-2-carboxylate can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring’s nitrogen or sulfur atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the thiazole ring, such as dihydrothiazoles.
Substitution: Substituted thiazole derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
2-Aminothiazole: Known for its antimicrobial and anti-inflammatory properties.
5-Methylthiazole: A simpler analog with similar biological activities but lacking the carboxylate group.
Thiazole-4-carboxylic acid: Another thiazole derivative with potential antimicrobial applications.
Uniqueness: Sodium 5-methylthiazole-2-carboxylate stands out due to its combination of a thiazole ring with a carboxylate group, which enhances its solubility and reactivity. This unique structure allows for a broader range of chemical reactions and biological activities compared to its analogs.
Propriétés
IUPAC Name |
sodium;5-methyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.Na/c1-3-2-6-4(9-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKXLNYVOQXJJG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677260 | |
| Record name | Sodium 5-methyl-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107062-31-6 | |
| Record name | Sodium 5-methyl-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1532087.png)
![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide](/img/structure/B1532088.png)

![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)
![3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1532092.png)


![5-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1532097.png)
